
3-Isobutoxy-5-methylphenylboronic acid
Overview
Description
3-Isobutoxy-5-methylphenylboronic acid (CAS: 1256345-77-3) is a boronic acid derivative characterized by a phenyl ring substituted with an isobutoxy group (–OCH₂CH(CH₃)₂) at position 3 and a methyl group (–CH₃) at position 3. Its molecular formula is C₁₁H₁₇BO₃, with a molecular weight of 208.06 g/mol . The compound is often utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its pinacol ester derivative (CAS: 1218789-78-6) is also commercially available, serving as a stabilized form for storage and handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-isobutoxy-5-methylphenyl halide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxy-5-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid are used as proton sources.
Major Products:
Scientific Research Applications
3-Isobutoxy-5-methylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Isobutoxy-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a palladium-boronate complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are related to its ability to form reversible covalent bonds with diols and other nucleophiles in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Physicochemical Properties
The reactivity and applications of arylboronic acids are heavily influenced by substituents, which modulate electronic and steric effects. Below is a comparative analysis of 3-Isobutoxy-5-methylphenylboronic acid with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Electronic Effects :
- The trifluoromethoxy (–OCF₃) group in 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid introduces strong electron-withdrawing effects, enhancing the boronic acid's acidity and reactivity in cross-coupling reactions compared to the electron-donating isobutoxy group in the target compound .
- Fluorine substitution (e.g., 3-Fluoro-5-(isobutoxy)phenylboronic acid) increases polarity and stability, making it suitable for applications requiring precise electronic tuning .
Ortho-substituted analogs (e.g., 2-Methoxy-5-methylphenylboronic acid) exhibit reduced reactivity due to steric hindrance near the boronic acid group .
Biological Activity: Trifluoromethoxy-substituted analogs demonstrate notable antibacterial activity, as shown in studies on (trifluoromethoxy)phenylboronic acids . In contrast, the target compound’s methyl and isobutoxy groups may prioritize synthetic utility over bioactivity.
Biological Activity
3-Isobutoxy-5-methylphenylboronic acid (CAS Number: 1256345-77-3) is an organoboron compound characterized by its unique molecular structure, which includes an isobutoxy group at the 3-position and a methyl group at the 5-position of a phenyl ring. This compound has gained attention in various fields, particularly in organic chemistry and medicinal research, due to its diverse biological activities and applications.
The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups, such as sugars and glycoproteins. This interaction can modulate enzyme activity and influence various biochemical pathways. The protodeboronation process, where the boron group is removed under certain conditions, can lead to the formation of new compounds with distinct biological properties.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure and functional groups. Factors such as solubility, stability in biological environments, and interaction with cellular targets play crucial roles in determining its efficacy as a therapeutic agent.
Cellular Effects
Research indicates that boronic acids can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that certain boronic compounds exhibit cytotoxic effects against cancer cells while maintaining the viability of healthy cells. In one study, derivatives similar to this compound were found to reduce the viability of prostate cancer cells significantly while allowing a higher percentage of healthy cells to survive .
Anticancer Activity
A notable study investigated the anticancer properties of boronic compounds against prostate cancer cells (PC-3). The results demonstrated that a concentration of 5 µM of certain boronic derivatives reduced cell viability to approximately 33%, indicating significant cytotoxicity towards cancer cells while preserving healthy cell viability at about 71% . This suggests potential applications in cancer therapy.
Antimicrobial Properties
The antimicrobial efficacy of boronic acids has also been explored. In tests against various microorganisms, including Staphylococcus aureus and Escherichia coli, certain derivatives exhibited inhibition zones ranging from 7 to 13 mm. This antimicrobial activity highlights their potential as therapeutic agents against bacterial infections .
Antioxidant Activity
Boronic acid derivatives have shown promising antioxidant properties. Various assays (e.g., DPPH, ABTS) indicated that these compounds could effectively scavenge free radicals, demonstrating antioxidant capabilities comparable to established standards like α-tocopherol .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Methoxyphenylboronic acid | Methoxy group instead of isobutoxy | Similar enzyme interactions but different selectivity |
4-Methoxyphenylboronic acid | Methoxy group at the para position | Varies in reactivity compared to meta-substituted |
2-Isobutoxy-5-methylphenylboronic acid | Isobutoxy group at the 2-position | Different binding affinities and cellular effects |
The specific positioning of functional groups in this compound may enhance its reactivity and selectivity in chemical reactions, making it a valuable reagent for synthesizing bioactive molecules .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Isobutoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be optimized using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate. The isobutoxy group may require protection during coupling to avoid side reactions. Purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures) enhances purity. Reaction monitoring by TLC and characterization via H/C NMR and mass spectrometry ensures structural fidelity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation involves:
- NMR Spectroscopy : Peaks for the isobutoxy group (δ ~3.5–4.0 ppm for OCH₂ and δ ~1.0–1.2 ppm for CH₃ groups) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₇BO₃) and isotopic patterns for boron .
- Elemental Analysis : Confirming boron content via ICP-MS or colorimetric assays .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, moisture-free containers under inert gas (e.g., argon). Boronic acids are prone to protodeboronation under acidic or humid conditions; silica gel desiccants can mitigate hydrolysis. Stability assays (HPLC monitoring over time) are advised for long-term storage validation .
Advanced Research Questions
Q. How does the isobutoxy substituent influence the electronic and steric properties of this compound in cross-coupling reactions?
- Methodological Answer : The isobutoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring and stabilizing the boronic acid via resonance. Steric hindrance from the branched isobutyl chain may slow transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) and Hammett parameters can quantify electronic effects, while kinetic studies under varied catalyst loads assess steric impacts .
Q. What strategies can address contradictory data in the reactivity of this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from solvent polarity and coordination effects. For example:
- Polar aprotic solvents (e.g., DMF) enhance solubility but may promote protodeboronation.
- Ether solvents (e.g., THF) reduce side reactions but slow reaction kinetics.
Systematic solvent screening (e.g., using a Hansen solubility parameter framework) paired with in-situ IR spectroscopy can resolve contradictions by identifying optimal reaction media .
Q. How can this compound be applied in the design of enzyme inhibitors or bioactive molecules?
- Methodological Answer : The boronic acid moiety can act as a transition-state analog in enzyme inhibition (e.g., serine proteases). For example:
- Kinetic Studies : Measure values via fluorogenic substrates to assess inhibition potency.
- Structural Biology : Co-crystallization with target enzymes (e.g., β-lactamases) reveals binding modes.
The isobutoxy group improves lipophilicity, enhancing membrane permeability in cell-based assays .
Q. What role does this compound play in material science, particularly in polymer or nanomaterial synthesis?
- Methodological Answer : As a monomer in conjugated polymers, it enables π-orbital overlap for conductive materials. For nanomaterials:
- Self-Assembly : The boronic acid group facilitates dynamic covalent bonding with diols (e.g., saccharides) to form stimuli-responsive hydrogels.
- Surface Functionalization : Immobilization on gold nanoparticles (via thiol-boronate chemistry) creates biosensors for glucose detection .
Q. Data Interpretation and Optimization
Q. How should researchers interpret conflicting NMR data for this compound in deuterated solvents?
- Methodological Answer : Signal splitting or shifts in deuterated DMSO vs. CDCl₃ may arise from hydrogen bonding or solvent polarity. Use B NMR to confirm boronic acid integrity (δ ~30 ppm for trigonal planar boron). Paramagnetic relaxation agents (e.g., Cr(acac)₃) can clarify overlapping proton signals .
Q. What computational tools are recommended to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies.
- Machine Learning : Train models on existing boronic acid reaction datasets (e.g., USPTO) to predict coupling efficiency.
- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer :
- Toxicity Screening : Perform Ames tests and cytotoxicity assays (e.g., MTT) before in vitro studies.
- Waste Disposal : Neutralize boronic acids with aqueous NaOH (pH >10) to prevent environmental release.
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
Properties
IUPAC Name |
[3-methyl-5-(2-methylpropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFDZQKQISDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681567 | |
Record name | [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-77-3 | |
Record name | Boronic acid, B-[3-methyl-5-(2-methylpropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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